4-(4-(Methylsulfonyl)phenyl)piperidine
Description
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFCUGLGVGSABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678263 | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-65-7 | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylsulfonyl)phenyl)piperidine typically involves the reaction of 4-methanesulfonyl-benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methylsulfonyl)phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methylsulfanyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, methylsulfanyl derivatives, and various substituted piperidines .
Scientific Research Applications
Chemical Properties and Characteristics
The compound features a piperidine ring substituted with a methylsulfonyl group and a phenyl moiety. Its physicochemical properties are critical for understanding its behavior in biological systems:
- Log P (octanol-water partition coefficient) : Ranges from 1.27 to 2.26, indicating moderate lipophilicity which is favorable for membrane permeability.
- Solubility : Demonstrated solubility of approximately 1.29 mg/ml, suggesting potential for bioavailability in pharmaceutical formulations.
- Bioavailability Score : Calculated at 0.55, reflecting moderate oral bioavailability potential.
These properties suggest that 4-(4-(Methylsulfonyl)phenyl)piperidine may effectively penetrate biological membranes and interact with target proteins.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells through caspase activation pathways . The methylsulfonyl substitution may enhance this activity by improving the compound's binding affinity to cancer cell targets.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial in the treatment of Alzheimer's disease, as it helps increase acetylcholine levels in the brain . Similarly, urease inhibition can be beneficial in managing urinary tract infections.
Antimicrobial Activity
Piperidine derivatives have shown promise as antimicrobial agents. The incorporation of the methylsulfonyl group has been linked to enhanced antibacterial activity against various pathogens . This suggests that this compound could be explored further for developing new antibiotics.
Case Study 1: Anticancer Mechanism
A study focusing on the anticancer properties of piperidine derivatives demonstrated that compounds similar to this compound could significantly reduce tumor growth in preclinical models. The mechanism involved apoptosis induction and modulation of cell cycle regulators, showcasing the therapeutic potential of this class of compounds .
Case Study 2: Enzyme Inhibition Profile
In vitro studies assessed the enzyme inhibition capabilities of various piperidine derivatives, including those with methylsulfonyl substitutions. Results indicated a strong inhibitory effect on AChE, making these compounds candidates for further development in neurodegenerative disease therapies .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis; targets cancer cell pathways | Significant tumor reduction in preclinical models |
| Enzyme Inhibition | Inhibits AChE and urease; potential for Alzheimer's and UTIs | Strong AChE inhibition observed |
| Antimicrobial Activity | Effective against various bacterial strains | Enhanced activity compared to non-sulfonamide counterparts |
Mechanism of Action
The mechanism of action of 4-(4-(Methylsulfonyl)phenyl)piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogs of 4-(4-(Methylsulfonyl)phenyl)piperidine, emphasizing substituent variations and their implications:
Physicochemical Properties and Bioactivity
- Lipophilicity and Solubility : The methylsulfonyl group in this compound increases polarity compared to analogs like 4-(4-Trifluoromethoxy-phenyl)-piperidine , which has a logP of ~2.5 due to the trifluoromethoxy group . This impacts blood-brain barrier permeability, making the trifluoromethoxy derivative more suitable for CNS targets.
- Metabolic Stability : The methylsulfonyl group reduces oxidative metabolism, as seen in Pridopidine , which exhibits a half-life of 11–14 hours in humans . In contrast, 4-[(4-Chlorophenyl)sulfonyl]piperidine HCl may undergo faster hepatic clearance due to the reactive chloride substituent .
- Receptor Affinity : Modifications at the piperidine nitrogen (e.g., propyl in 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine ) enhance σ-1 receptor binding, a target for neurodegenerative diseases .
Pharmacological Studies
- Dopamine Modulation : Pridopidine (ACR 16) derived from this compound shows efficacy in improving motor symptoms in Huntington’s disease models (EC₅₀ = 100–300 nM) .
- Anticancer Potential: Analog 1-(4-(Methylsulfonyl)phenyl)-4-(pyrrolidin-1-yl)piperidine (IHIB-15) exhibits antiproliferative activity against breast cancer cells (IC₅₀ = 1.2 µM) .
Biological Activity
4-(4-(Methylsulfonyl)phenyl)piperidine, a compound derived from the piperidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its interactions with various biological targets.
Chemical Structure and Synthesis
The compound this compound features a piperidine ring substituted with a methylsulfonyl group and a phenyl moiety. The synthesis typically involves the reaction of piperidine derivatives with methylsulfonyl chloride in the presence of a base, leading to the formation of the desired product.
1. Antineoplastic Activity
Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer treatment. For instance, research indicates that certain piperidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including cervical and breast cancers. The mechanism often involves the induction of apoptosis through modulation of key signaling pathways such as the Akt pathway .
2. Dopaminergic Activity
The compound has been evaluated for its interaction with dopaminergic receptors. It has shown competitive binding to dopamine D2 receptors with unique properties that allow for rapid receptor responsiveness. This characteristic suggests its potential as a dopaminergic stabilizer, which may be beneficial in treating conditions like schizophrenia or Parkinson's disease .
3. Anti-inflammatory Effects
In vivo studies have demonstrated that derivatives of this compound possess anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The anti-inflammatory activity was assessed using various models, indicating a dose-dependent response .
Case Study 1: Anticancer Properties
A study investigated the effects of several piperidine derivatives on human leukemia cells (K562). Among these, this compound exhibited significant cytotoxicity at low concentrations, leading to increased apoptosis as evidenced by cell cycle analysis and DNA fragmentation assays .
Case Study 2: Neuropharmacological Effects
In another investigation, the compound was tested for its effects on locomotor activity in animal models. It was found to reduce hyperactivity in a dose-dependent manner while simultaneously enhancing spontaneous locomotion in habituated subjects. This dual action points towards its potential utility in managing neuropsychiatric disorders .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-(Methylsulfonyl)phenyl)piperidine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via sulfonylation of piperidine derivatives. For example, 4-substituted piperidines react with sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) in the presence of a base like triethylamine. Optimization involves controlling reaction temperature (0–25°C), solvent choice (e.g., dichloromethane), and purification via recrystallization or column chromatography .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry to minimize byproducts like sulfonic acids.
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- NMR : Analyze - and -NMR to confirm substitution patterns on the piperidine ring and sulfonyl group.
- Elemental Analysis : Compare experimental C, H, N, S percentages with theoretical values (e.g., deviations <0.4% indicate purity) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] for CHNOS).
Q. What safety protocols are critical when handling sulfonated piperidine derivatives?
- Methodology : Follow GHS hazard classifications (e.g., H315 for skin irritation, H319 for eye damage). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the bioactivity of this compound derivatives?
- Methodology : Perform SAR studies by synthesizing analogs (e.g., replacing methylsulfonyl with methoxy or halogens) and testing receptor binding. For example:
- Pharmacological Assays : Measure affinity for serotonin (5-HT) or dopamine (DA) receptors using radioligand binding assays .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins like 5-HT .
Q. How can researchers resolve contradictions in reported bioactivity data for sulfonated piperidines?
- Methodology :
- Data Harmonization : Compare experimental conditions (e.g., cell lines, assay buffers). For instance, discrepancies in IC values may arise from differences in membrane permeability models (e.g., BBB vs. GI absorption assays) .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (ANOVA, regression) to identify outliers or confounding variables .
Q. What advanced purification techniques improve yield and purity for scale-up synthesis?
- Methodology :
- Chromatography : Use reverse-phase HPLC with mobile phases like methanol/sodium acetate buffer (65:35 v/v) and C18 columns for high-resolution separation .
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation and reduce amorphous byproducts .
Q. How can computational reaction design accelerate the discovery of novel derivatives?
- Methodology : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction pathways. For example, ICReDD’s workflow combines reaction path searches, experimental data feedback, and Bayesian optimization to prioritize synthetic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
